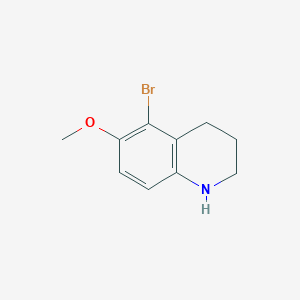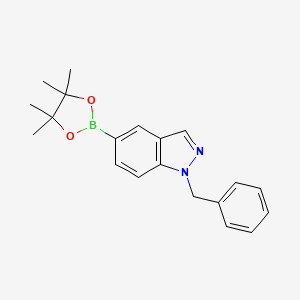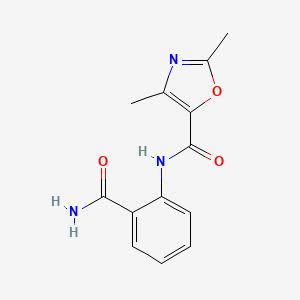
5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 242.12 . It is typically stored at 4 degrees Celsius and has a physical form of powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNO/c1-13-9-5-4-8-7 (10 (9)11)3-2-6-12-8/h4-5,12H,2-3,6H2,1H3 . The key for this InChI code is ZYGPBQQWGGYATD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 242.12 . It is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Inhibitors
5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline and its derivatives have been synthesized and evaluated for their potential as inhibitors in various fields. For instance, 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones, derived from 6-bromo-2-methoxyquinoline, have demonstrated inhibitory activities against steroid 5alpha reductases, with activity and selectivity depending on the heterocycle features and the N,N-dialkylamide substituent size (Baston, Palusczak, & Hartmann, 2000).
Tubulin Polymerization Inhibition
Compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have been developed as novel classes of tubulin-polymerization inhibitors targeting the colchicine site. These compounds, such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, show significant in vitro cytotoxic activity and potency against tubulin assembly. They cause cell arrest in G2/M phase and disrupt microtubule formation, highlighting their potential in cancer research (Wang et al., 2014).
Synthesis Techniques Improvement
Research has also focused on improving synthesis techniques for related compounds. For example, introducing a telescoping process in the synthesis of key intermediates has led to a reduction in isolation processes, increased total yield, and quick supply to medicinal laboratories, enhancing the efficiency of drug discovery processes (Nishimura & Saitoh, 2016).
Antimicrobial Activity
Quinoline derivatives carrying the 1,2,3-triazole moiety, starting from 4-methoxyaniline and including the this compound structure, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds displayed moderate to very good activities, comparable to first-line drugs, indicating their potential in antimicrobial therapy (Thomas, Adhikari, & Shetty, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline are currently unknown. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities . .
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biochemical processes , but the specific pathways influenced by this compound remain to be elucidated.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. The compound’s bioavailability, half-life, and other pharmacokinetic parameters are unknown. It’s worth noting that the compound’s molecular weight is 242.12 , which is within the range generally favorable for oral bioavailability.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. The compound is stored at a temperature of 4 degrees Celsius , suggesting that it may be sensitive to heat.
Propiedades
IUPAC Name |
5-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGPBQQWGGYATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2585718.png)
![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2585719.png)
![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2585722.png)
![4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2585726.png)
![Methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2585727.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid](/img/structure/B2585728.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride](/img/structure/B2585731.png)
![1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B2585732.png)

![2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585734.png)
